2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a phenylethyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloro-4-methoxybenzenesulfonyl chloride and 2-phenylethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,5-dichloro-4-methoxybenzenesulfonyl chloride is dissolved in an appropriate solvent like dichloromethane. The 2-phenylethylamine is then added dropwise to the solution while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are the substituted benzenesulfonamides.
Oxidation: Oxidation can yield sulfonic acids or other oxidized derivatives.
Reduction: Reduction can produce amines or other reduced forms of the compound.
Hydrolysis: Hydrolysis results in the formation of sulfonic acids and amines.
Scientific Research Applications
2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is conducted to investigate its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial activity. In cancer cells, it may interfere with signaling pathways, inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-4-methoxy-N-(1-phenylethyl)benzenesulfonamide
- 2,5-dichloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide
- 2,5-dichloro-N-(4-methoxybenzyl)benzenesulfonamide
Uniqueness
2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-21-14-9-13(17)15(10-12(14)16)22(19,20)18-8-7-11-5-3-2-4-6-11/h2-6,9-10,18H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHAGLAZAFBIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCCC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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